4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride
Description
4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride is a piperidine-derived compound with a substituted phenoxy group. Its structure features a chlorine atom at the 2-position and an isopropyl group at the 4-position of the phenyl ring, linked via a methoxymethyl bridge to the piperidine nitrogen.
Properties
IUPAC Name |
4-[(2-chloro-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11(2)13-3-4-15(14(16)9-13)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHTYJGQIJTJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-92-0 | |
| Record name | Piperidine, 4-[[2-chloro-4-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride generally involves:
- Preparation of the substituted phenol intermediate (2-chloro-4-isopropylphenol)
- Formation of the phenoxy methyl intermediate via nucleophilic substitution
- Coupling with piperidine to form the target compound
- Conversion to the hydrochloride salt form for stability and usability
Preparation of 2-Chloro-4-isopropylphenol Intermediate
The chlorination of 4-isopropylphenol to yield 2-chloro-4-isopropylphenol is a critical step. Although direct literature on this exact intermediate is scarce, analogous chlorination processes are well-documented:
This method can be adapted for 4-isopropylphenol, which is structurally similar to 4-methylphenol. The use of Lewis acid catalysts enhances ortho-selective chlorination, minimizing by-products and improving purification efficiency.
Synthesis of Phenoxy Methyl Intermediate
The key intermediate, 4-(2-chloro-4-isopropylphenoxy)methyl chloride or a similar activated derivative, is prepared by reacting the chlorinated phenol with a suitable chloromethylating agent or via nucleophilic substitution of a leaving group on a methylated linker.
A typical synthetic approach includes:
- Reacting 2-chloro-4-isopropylphenol with formaldehyde and hydrochloric acid or chloromethyl methyl ether to introduce the chloromethyl group on the phenol oxygen.
- Alternatively, the use of tosylates or mesylates as leaving groups on the methyl linker can facilitate nucleophilic substitution by piperidine.
Coupling with Piperidine
The nucleophilic substitution reaction between the phenoxy methyl intermediate and piperidine is the pivotal step to form the 4-[(2-chloro-4-isopropylphenoxy)methyl]piperidine compound.
Cesium carbonate is often preferred as a base for its strong basicity and ability to enhance nucleophilicity of piperidine nitrogen.
Formation of Hydrochloride Salt
The free base 4-[(2-chloro-4-isopropylphenoxy)methyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl in an inert solvent.
- This step improves compound stability, crystallinity, and solubility profiles.
- The salt formation is typically conducted at ambient temperature with stirring, followed by filtration and drying.
Representative Synthetic Scheme Summary
Analytical and Purification Considerations
- Purity is typically confirmed by HPLC and NMR spectroscopy.
- The intermediates and final product are purified by extraction, crystallization, or column chromatography.
- The hydrochloride salt form is often isolated as crystalline solids with melting points consistent with literature data for similar piperidine hydrochlorides (~160-165°C for related compounds).
Research Findings and Optimization Notes
- The use of Lewis acid catalysts in chlorination significantly increases regioselectivity and yield of the chlorinated phenol intermediate, reducing by-products and simplifying downstream purification.
- Cesium carbonate as a base in the nucleophilic substitution step enhances reaction rates and yields compared to triethylamine.
- Controlled temperature and stoichiometric ratios are critical to minimize side reactions such as over-chlorination or polymerization.
- Salt formation improves compound handling and storage stability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
Molecular Structure :
- Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Features : Two phenyl groups attached to a methoxy-piperidine core.
Properties :
- Solubility : Enhanced by the hydrochloride salt, though exact water solubility is unspecified .
- Safety: Acute toxicity is noted as harmful (inhalation, ingestion, or dermal exposure), but chronic effects and ecotoxicity data are unavailable .
- Regulatory Status : Listed in China’s IECSC inventory, but transport regulations (IMDG, IATA) lack specific guidelines .
Applications : Likely used in synthetic intermediates or pharmacological studies, though explicit applications are unmentioned .
Paroxetine Hydrochloride and Related Compounds
Molecular Structure :
- Core : Piperidine with fluorophenyl and benzodioxolyloxy substituents.
- Variants : Differ in stereochemistry (e.g., 3S-trans vs. 3R-cis) and substituents (e.g., methyl groups).
Properties :
Key Differences :
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine Hydrochloride
Molecular Structure :
- Formula: C₁₃H₁₆ClFNO·HCl
- Key Features : Chloro and fluoro substituents on the phenyl ring.
Comparative Analysis Table
Key Research Findings and Data Gaps
Diphenylmethoxy analogs lack halogen substituents, reducing electrophilic reactivity but limiting target specificity .
Toxicological and Environmental Data: Acute toxicity is documented for 4-(Diphenylmethoxy)piperidine HCl, but chronic effects and environmental persistence remain unstudied . No ecotoxicological data exists for the target compound or its analogs .
Regulatory and Safety Profiles :
- Paroxetine-related compounds follow stringent pharmacopeial standards (USP), while others lack defined regulatory frameworks .
Biological Activity
4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride is a chemical compound with significant potential in pharmaceutical research and development. Its unique structure allows it to interact with various biological systems, making it a subject of interest for studies on enzyme inhibition, receptor interaction, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-[(2-chloro-4-propan-2-ylphenoxy)methyl]piperidine; hydrochloride
- Molecular Formula : C15H22ClN
- Molecular Weight : 273.80 g/mol
Synthesis
The synthesis of this compound typically involves:
- Reactants : 2-chloro-4-isopropylphenol and piperidine.
- Conditions : The reaction is conducted in solvents such as dichloromethane or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
- Yield : Industrial production may utilize continuous flow synthesis for optimized yields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The interactions can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate the activity of various receptors, potentially leading to therapeutic effects.
Enzyme Interaction
Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory processes. For example, studies have shown its potential in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammation ( ).
Receptor Binding
The compound has been explored for its interaction with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and depression treatment. Preliminary findings suggest that it may act as a selective antagonist at this receptor, offering potential antidepressant properties ( ).
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant effects of compounds similar to this compound, researchers found that modifications to the piperidine structure significantly influenced receptor binding affinity and efficacy. This highlights the importance of structural nuances in developing effective therapeutic agents.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound, demonstrating its effectiveness in reducing pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Enzyme inhibition; receptor modulation | Inhibits NAAA; antagonizes 5-HT7 |
| Similar Compound A | Moderate enzyme inhibition | Non-selective receptor binding |
| Similar Compound B | Low anti-inflammatory activity | Weak receptor interaction |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperidine derivative and a substituted phenoxyalkyl halide. For example, under alkaline conditions (e.g., triethylamine in dichloromethane), the phenoxy group reacts with a chloromethyl-piperidine intermediate. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves yield and purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and confirm structure via (e.g., δ 1.2–1.4 ppm for isopropyl CH, δ 3.5–4.0 ppm for piperidine CH) .
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
- Spectroscopy : for substituent confirmation (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine backbone).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns.
- Thermal Analysis (DSC/TGA) : Determine melting point (e.g., ~230–234°C) and decomposition profiles.
- HPLC : Purity assessment (C18 column, acetonitrile/water with 0.1% TFA). Cross-reference data with NIST standards for validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for aerosol prevention.
- Storage : Store in airtight containers at −20°C, away from oxidizing agents (e.g., HNO).
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.
- Emergency Measures : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists. Refer to SDS for GHS hazard codes (e.g., H315: Skin irritation) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to simulate reaction pathways. Use software like Gaussian or ORCA to model transition states and activation energies. For example, predict regioselectivity in sulfonation or halogenation reactions by analyzing electron density maps. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and spectroscopic monitoring .
Q. What strategies resolve contradictions in spectroscopic data when characterizing degradation products?
- Methodological Answer :
- Multi-Technique Correlation : Cross-validate LC-MS data with and IR to confirm degradation intermediates (e.g., hydrolyzed piperidine rings).
- Isotopic Labeling : Track incorporation in hydrolysis products via HRMS.
- Dynamic Light Scattering (DLS) : Assess aggregation states that may distort spectral readings.
- Statistical Analysis : Apply PCA (Principal Component Analysis) to differentiate noise from genuine spectral shifts .
Q. How can reaction engineering principles optimize large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Process Variables : Optimize temperature (40–60°C), solvent polarity (e.g., THF vs. DMF), and stoichiometry (1:1.2 piperidine:phenoxy reagent).
- Flow Chemistry : Implement continuous flow reactors for better heat/mass transfer, reducing side reactions (e.g., dimerization).
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., pH, mixing rate) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–80°C.
- Kinetic Modeling : Determine degradation rate constants (k) using HPLC peak area reduction over time.
- Arrhenius Analysis : Extrapolate shelf-life at 25°C from accelerated stability data.
- Solid-State Stability : Use XRPD to detect polymorphic changes during thermal stress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
